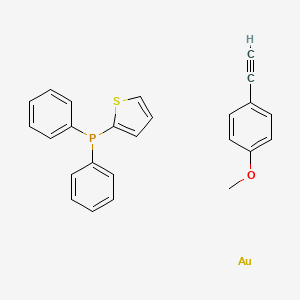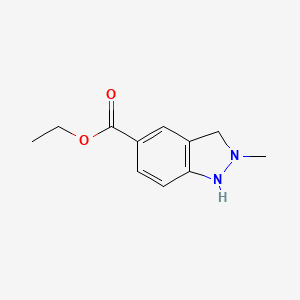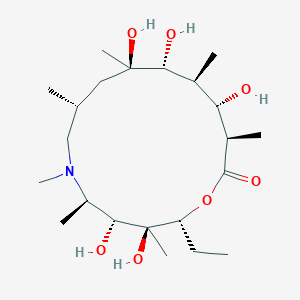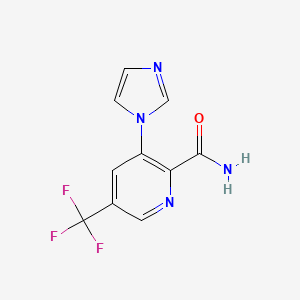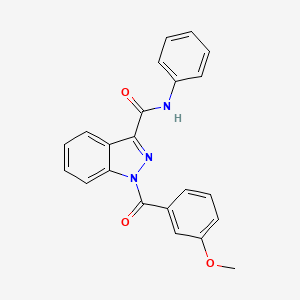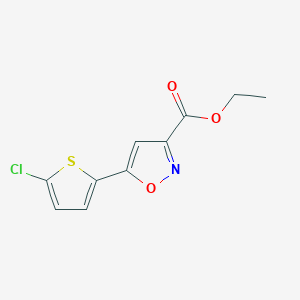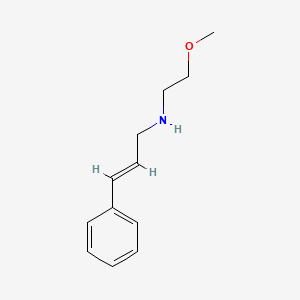
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is an organic compound that features both an ether and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2-propen-1-amine with 2-methoxyethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or ether functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and ethers.
Applications De Recherche Scientifique
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate: A dihydropyridine derivative with similar functional groups.
Uniqueness
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is unique due to its combination of ether and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+ |
Clé InChI |
WBCLIMQLSCPAIZ-VMPITWQZSA-N |
SMILES isomérique |
COCCNC/C=C/C1=CC=CC=C1 |
SMILES canonique |
COCCNCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12339239.png)
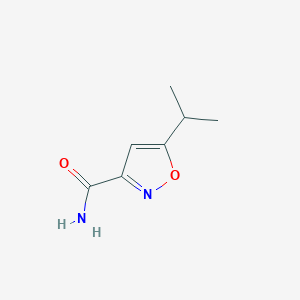

![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
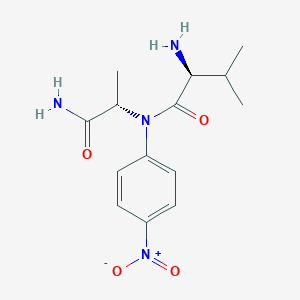

amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
